1-(2-(Benzyloxy)-4-fluorophenyl)ethanone

Overview

Description

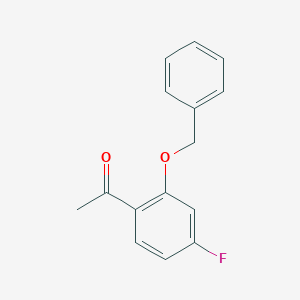

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with an ethanone group as the functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone typically involves the reaction of 2-(benzyloxy)-4-fluorobenzaldehyde with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

- 1-(2-(Benzyloxy)-4-chlorophenyl)ethanone

- 1-(2-(Benzyloxy)-4-bromophenyl)ethanone

- 1-(2-(Benzyloxy)-4-methylphenyl)ethanone

Comparison: 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs with chlorine, bromine, or methyl groups. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Biological Activity

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone, a compound with the molecular formula CHF O, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a benzyloxy group and a fluorine atom on the phenyl ring, which may influence its interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 106245-03-8

- Molecular Weight : 240.26 g/mol

- Structure :

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets. The mechanism of action may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Action : Preliminary studies suggest potential antimicrobial properties, where the compound could inhibit the growth of certain bacteria or fungi.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, thiosemicarbazone derivatives related to acetophenones have been evaluated for their cytotoxic effects on K562 cells, where compounds with similar substituents exhibited a bell-shaped dose-response curve for apoptosis induction . This suggests that this compound may also possess similar pro-apoptotic properties.

Study on Anticancer Activity

A study conducted on various acetophenone derivatives, including those structurally related to this compound, revealed their potential as anticancer agents. The compounds were assessed for their ability to inhibit cathepsin L, an enzyme associated with cancer cell invasion and metastasis. The most potent inhibitors displayed low cytotoxicity towards normal cells while effectively reducing the invasive potential of cancer cells .

Research on Anti-inflammatory Properties

Another area of investigation involves the anti-inflammatory potential of compounds derived from similar structures. Studies have indicated that such compounds might inhibit specific inflammatory pathways, leading to reduced inflammation in preclinical models .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 106245-03-8 |

| Molecular Weight | 240.26 g/mol |

| Antimicrobial MIC Range | 3.12 - 12.5 µg/mL |

| Cytotoxicity (K562 Cells) | Induces apoptosis |

Properties

IUPAC Name |

1-(4-fluoro-2-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAZCYADAXHDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611557 | |

| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106245-03-8 | |

| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.